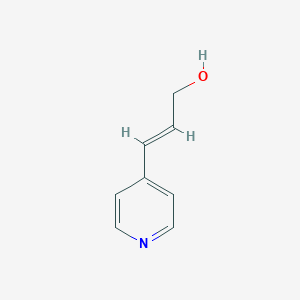
3-(4-Pyridyl)-2-propen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyridyl)-2-propen-1-ol is a chemical compound that has been extensively studied for its unique properties and potential applications in various fields of research. This compound is also known as pyridoxine propenyl ether, and it is a derivative of vitamin B6.
Scientific Research Applications
3-(4-Pyridyl)-2-propen-1-ol has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In biochemistry, it has been used as a probe to study the interaction of vitamin B6 with enzymes. In neuroscience, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)-2-propen-1-ol is not fully understood, but it is believed to interact with enzymes and proteins that require vitamin B6 as a cofactor. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In biochemistry, it has been used as a tool to study the interaction of vitamin B6 with enzymes. In neuroscience, it has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Pyridyl)-2-propen-1-ol in lab experiments is its high purity and stability. This compound is readily available and can be synthesized in large quantities. However, one of the limitations is its potential toxicity, which can affect the results of experiments if not properly controlled.
Future Directions
There are several future directions for the study of 3-(4-Pyridyl)-2-propen-1-ol. One direction is the development of new derivatives with improved properties and applications. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the study of its mechanism of action and interaction with enzymes and proteins can lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 3-(4-Pyridyl)-2-propen-1-ol can be achieved through several methods, including the reaction of pyridoxine with propargyl bromide, the reaction of pyridoxine with propargyl alcohol, or the reaction of pyridoxal with propargyl alcohol. However, the most commonly used method is the reaction of pyridoxine with propargyl bromide in the presence of a base like potassium carbonate.
Properties
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
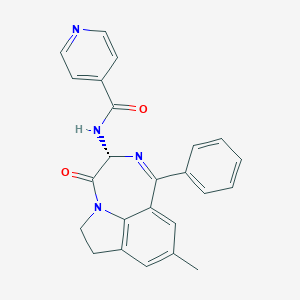
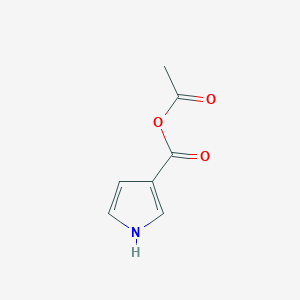



![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
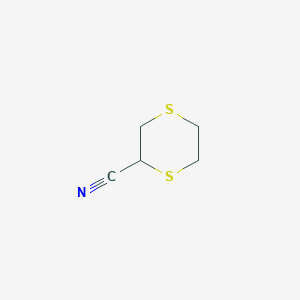

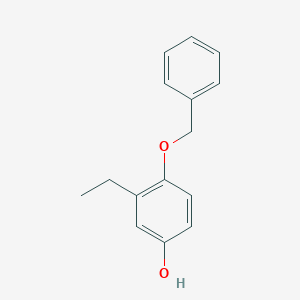

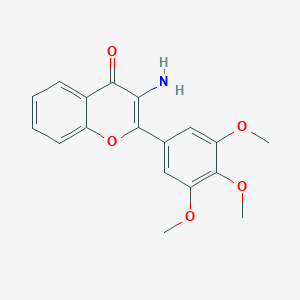
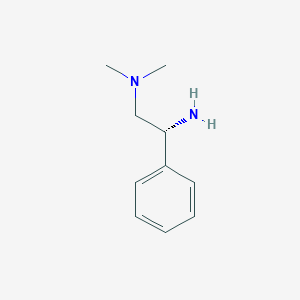
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
